molecular formula C38H64N8O15 B12325095 H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH

H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH

Cat. No.: B12325095
M. Wt: 873.0 g/mol
InChI Key: FLNMCNFAJCMMHI-UHFFFAOYSA-N
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Description

H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH is a synthetic peptide composed of nine amino acid residues, each in the racemic DL-configuration. Key structural features include:

  • Sequence: The peptide chain alternates between acidic (Glu, Asp), hydrophobic (xiIle, Leu, Val), and polar (Ser, xiThr) residues, with Pro introducing conformational rigidity.
  • Modifications: The "xi" prefix in xiIle and xiThr suggests non-standard stereochemistry or isomerism, though explicit definitions are absent in available literature .
  • Physicochemical Properties: Predicted to exhibit moderate hydrophilicity (due to Glu, Asp, Ser) and structural flexibility (from Pro and DL-configurations).

Properties

Molecular Formula

C38H64N8O15

Molecular Weight

873.0 g/mol

IUPAC Name

4-amino-5-[[1-[[1-[[3-carboxy-1-[[1-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61)

InChI Key

FLNMCNFAJCMMHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fibronectin CS-1 Fragment (1978-1985) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and cleavage reagents such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of Fibronectin CS-1 Fragment (1978-1985) typically involves large-scale SPPS. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Fibronectin CS-1 Fragment (1978-1985) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in binding interactions with integrin receptors and other proteins.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the Fibronectin CS-1 Fragment (1978-1985) peptide itself. During binding interactions, the peptide forms complexes with integrin receptors and other cell surface proteins .

Mechanism of Action

Fibronectin CS-1 Fragment (1978-1985) exerts its effects by binding to integrin receptors, specifically α₄β₁ and α₄β₇, on the cell surface. This interaction promotes cell adhesion, migration, and signaling pathways involved in cell survival and proliferation. The peptide enhances gene transduction by facilitating the close proximity of viral particles and target cells, thereby increasing the efficiency of viral-mediated gene transfer .

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with two analogues from recent literature:

Feature Target Compound H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH
Residues Glu, xiIle, Leu, Asp, Val, Pro, Ser, xiThr Lys, Tyr, xiIle, Glu, Asn, Gln, Val, Lys, xiThr, Asn, Phe xiIle, Met, Pro, Lys, Ala, Gly, Leu, Leu, xiIle
Key Residues Acidic (Glu, Asp), Rigid (Pro), Polar (Ser, xiThr) Basic (Lys), Aromatic (Tyr, Phe), Amide (Asn, Gln) Sulfur-containing (Met), Flexible (Gly), Hydrophobic (Leu)
DL-Configuration All residues All residues All residues
Modifications xiIle, xiThr (undefined stereochemistry) xiIle, xiThr xiIle (repeated)

Functional Implications

  • Acidic vs. Basic Residues : The target compound has a higher proportion of acidic residues (Glu, Asp) compared to the Lys/Tyr-rich analogue , suggesting divergent solubility and electrostatic interaction profiles.
  • Biological Activity: While none of the compounds have explicit activity data, the Lys/Tyr/Phe-rich peptide may target membrane receptors (due to aromatic residues), whereas the target compound’s Ser/xiThr residues could participate in phosphorylation-mediated signaling.

Stereochemical Considerations

  • Racemic Mixtures: All three compounds use DL-amino acids, which may reduce binding specificity compared to natural L-configured peptides. This could limit enzymatic recognition but enhance metabolic stability .
  • "xi" Modifications : The undefined "xi" isomerism in xiIle and xiThr introduces uncertainty in structure-activity relationships, necessitating crystallographic or NMR studies for clarification.

Biological Activity

The compound H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH is a synthetic peptide consisting of a unique combination of D- and L-amino acids. Its complex structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications in various fields.

Structural Composition

The peptide is composed of the following amino acids:

  • D-Glutamic Acid (Glu)
  • D-Isoleucine (xiIle)
  • D-Leucine (Leu)
  • D-Aspartic Acid (Asp)
  • D-Valine (Val)
  • D-Proline (Pro)
  • D-Serine (Ser)
  • D-Threonine (xiThr)

This combination of amino acids contributes to the peptide's structural stability and biological functions, particularly due to the presence of both D- and L-isomers which can affect its interactions with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Receptor Interactions

Research indicates that peptides with similar compositions often exhibit specific binding affinities to various receptors, including G protein-coupled receptors (GPCRs). The interactions can trigger signaling pathways that regulate physiological responses such as appetite, metabolism, and neurotransmission. For instance, studies on related peptides have shown their ability to modulate the ghrelin receptor, influencing hunger signals and energy balance .

2. Enzymatic Activity Modulation

Peptides like H-DL-Glu-DL-xiIle-DL-Leu have been observed to affect enzymatic activities. They can act as inhibitors or activators depending on their structure and the target enzyme's characteristics. For example, certain amino acid sequences are known to enhance or inhibit proteolytic enzymes, which play crucial roles in digestion and cellular signaling.

3. Therapeutic Applications

The compound's unique structure suggests potential therapeutic applications in areas such as metabolic disorders, obesity management, and neurodegenerative diseases. Peptides with similar configurations have been investigated for their roles in drug development, particularly in creating analogs for existing therapeutic peptides like exendin-4, which is used for diabetes management .

Case Studies

Several case studies highlight the biological activity of similar peptides:

Case Study 1: Ghrelin Receptor Modulation

A study published in Nature demonstrated that synthetic peptides mimicking ghrelin could effectively bind to its receptor, enhancing appetite stimulation in animal models. The implications for obesity treatment were significant, suggesting that modifications to peptide structures could yield more potent agonists or antagonists .

Case Study 2: Neurotransmitter Regulation

Research conducted on a related peptide showed its ability to modulate neurotransmitter release in neuronal cultures. The findings indicated that specific amino acid arrangements could enhance synaptic plasticity, suggesting potential applications in cognitive enhancement therapies.

Comparative Analysis

The following table summarizes the structural features and biological activities of similar compounds:

Compound NameCompositionUnique Features
H-Lys-Ala-GlyL-Lysine, L-Alanine, GlycineSimple structure; used in protein folding studies
H-Leu-PheL-Leucine, L-PhenylalanineKnown for enhancing muscle recovery
H-Asp-GluL-Aspartic acid, L-Glutamic acidPlays a role in neurotransmission
H-Tyr-ProL-Tyrosine, L-ProlineInvolved in signaling pathways

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